5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a unique substitution pattern. Key structural features include:
- A 1,2,3-triazole core with a 5-amino group.
- A carboxamide group linked to a 4-bromophenyl moiety.
- A carbamoylmethyl chain at the 1-position of the triazole, terminating in a 2,4,6-trimethylphenyl (mesitylene) group.
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O2/c1-11-8-12(2)17(13(3)9-11)24-16(28)10-27-19(22)18(25-26-27)20(29)23-15-6-4-14(21)5-7-15/h4-9H,10,22H2,1-3H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMRTJZUWRDGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis
The table below highlights structural variations among triazole-carboxamide derivatives:
Key Structural Differences
- Mesitylene Group : The target compound’s mesitylene group introduces significant steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility compared to analogs with benzyl or smaller aryl groups .
- Bromophenyl vs.
Pharmacological and Physicochemical Comparisons
Bioactivity Insights
- Anticancer Activity : and highlight that triazole-carboxamides with halogenated aryl groups (e.g., bromophenyl, chlorobenzyl) exhibit anticancer activity. The target compound’s bromophenyl and mesitylene groups may synergize to enhance cytotoxicity or target selectivity .
- Similarity Metrics : Computational studies () suggest that analogs with Tanimoto scores >0.85 share bioactivity profiles. The target’s mesitylene group may lower similarity to smaller analogs, necessitating experimental validation .
Solubility and Stability
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